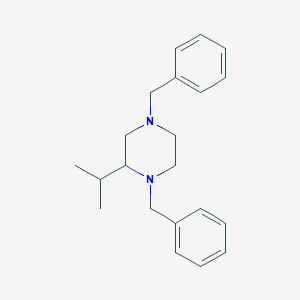

1,4-Dibenzyl-2-(propan-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dibenzyl-2-(propan-2-yl)piperazine is a chemical compound with the molecular formula C21H28N2 . The central piperazine ring adopts a chair conformation . The phenyl rings are not exactly parallel and make a dihedral angle of 1.3° .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule contains a total of 53 bonds; 25 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 2 tertiary amines (aliphatic) .Aplicaciones Científicas De Investigación

Antidepressant Potential

- Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine, which include structures related to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, have shown promise as dual antidepressant drugs. They exhibit significant in vitro affinity for 5-HT(1A) serotonin receptors and serotonin reuptake inhibition, indicating potential in treating depression (Silanes et al., 2004).

- Another study found that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, with a structure akin to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, show high nanomolar affinity for both 5-HT1A serotonin receptors and serotonin transporters, suggesting their potential as a new class of antidepressants (Martínez et al., 2001).

Antidiabetic Properties

- Piperazine derivatives, including those related to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, have been identified as potent antidiabetic compounds in a rat model of type II diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Imaging Applications in Neuroscience

- Novel piperazine compounds, structurally similar to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, have been synthesized for potential use as σ1 receptor ligands in brain imaging. These compounds show promise for detecting σ1 receptor dysfunction, which is relevant in conditions like Alzheimer's disease (He et al., 2017).

Antimicrobial Applications

- A series of piperazine derivatives, including those structurally similar to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Anti-Tubercular Activity

- Piperazine derivatives, related to 1,4-Dibenzyl-2-(propan-2-yl)piperazine, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing potential as anti-tubercular agents (Naidu et al., 2016).

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The interaction of piperazine derivatives with their targets often results in significant changes in biological activity .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Action Environment

Environmental factors can significantly impact the action of piperazine derivatives .

Propiedades

IUPAC Name |

1,4-dibenzyl-2-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2/c1-18(2)21-17-22(15-19-9-5-3-6-10-19)13-14-23(21)16-20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBWWBVVWSGTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibenzyl-2-(propan-2-yl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE, Mixture of diastereomers](/img/structure/B2451793.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)

![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)